molecular formula C17H16ClFN2O B6718947 N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B6718947
M. Wt: 318.8 g/mol
InChI Key: PUDOWMYLFILEKD-XJKSGUPXSA-N
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Description

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms, as well as a pyridinyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c1-10-2-3-11(9-20-10)6-17(22)21-16-8-13(16)12-4-5-14(18)15(19)7-12/h2-5,7,9,13,16H,6,8H2,1H3,(H,21,22)/t13-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOWMYLFILEKD-XJKSGUPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NC2CC2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)CC(=O)N[C@@H]2C[C@H]2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Substitution on the Phenyl Ring:

    Coupling with Pyridinyl Group: The pyridinyl group is coupled to the cyclopropyl intermediate via a cross-coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biology: Used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide
  • N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide
  • N-[(1R,2S)-2-(4-chloro-3-methylphenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide

Uniqueness

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(6-methylpyridin-3-yl)acetamide is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to similar compounds.

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